4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine
Overview
Description
4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules . The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with two methyl groups and two phenyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.
Scientific Research Applications
4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s aromaticity and electronic properties also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
2,4-disubstituted thiazoles: Exhibits a range of biological activities, including antibacterial and antifungal effects.
Uniqueness
4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-14(2)20-17(18-15-9-5-3-6-10-15)19(13)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKOWVOYOVYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384038 | |
Record name | 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82694-43-7 | |
Record name | 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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